molecular formula C19H17ISi B14706401 Silane, (iodomethyl)triphenyl- CAS No. 18670-62-7

Silane, (iodomethyl)triphenyl-

Cat. No.: B14706401
CAS No.: 18670-62-7
M. Wt: 400.3 g/mol
InChI Key: DTSYYDUERZKUOO-UHFFFAOYSA-N
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Description

Silane, (iodomethyl)triphenyl- (CAS: Not explicitly provided in evidence) is a silicon-based organometallic compound characterized by a central silicon atom bonded to three phenyl groups and an iodomethyl (-CH₂I) substituent.

Properties

CAS No.

18670-62-7

Molecular Formula

C19H17ISi

Molecular Weight

400.3 g/mol

IUPAC Name

iodomethyl(triphenyl)silane

InChI

InChI=1S/C19H17ISi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

DTSYYDUERZKUOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CI)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (iodomethyl)triphenyl- typically involves the reaction of triphenylsilane with iodomethane under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction in an organic solvent like tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Silane, (iodomethyl)triphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, (iodomethyl)triphenyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form simpler silanes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, (iodomethyl)triphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Silane, (iodomethyl)triphenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl groups provide steric hindrance, while the iodomethyl group can participate in further chemical reactions. The compound can act as a hydride donor or acceptor, facilitating various catalytic processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional attributes of Silane, (iodomethyl)triphenyl- with analogous triphenylsilane derivatives:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Reactivity/Applications
Silane, (iodomethyl)triphenyl- C₁₉H₁₇ISi -CH₂I ~404.3 (estimated) Likely high reactivity in nucleophilic substitution; potential use in organometallic catalysis
Chlorotriphenylsilane C₁₈H₁₅ClSi -Cl 294.85 Silylation agent; reacts with alcohols to form silyl ethers
Isocyanatotriphenylsilane C₁₉H₁₅NOSi -NCO 309.43 Used in polymer synthesis; reacts with amines or alcohols
Triphenylsilane C₁₈H₁₆Si -H 260.41 Reducing agent in hydrosilylation reactions

Reactivity and Stability

  • Iodine vs. Chlorine Substituents : The iodomethyl group in Silane, (iodomethyl)triphenyl- confers greater leaving-group ability compared to chlorotriphenylsilane, making it more reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). However, iodine’s lower electronegativity may reduce stability under harsh conditions .
  • Thermodynamic Data : Chlorotriphenylsilane (ΔHf° = -98 kJ/mol) and triphenylsilane (ΔHf° = -75 kJ/mol) exhibit distinct thermodynamic stabilities, suggesting that Silane, (iodomethyl)triphenyl- may have intermediate stability due to iodine’s larger atomic radius .

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